molecular formula C10H11ClN2O2 B12941404 (R)-2-(5-Chloro-2-nitrophenyl)pyrrolidine

(R)-2-(5-Chloro-2-nitrophenyl)pyrrolidine

Cat. No.: B12941404
M. Wt: 226.66 g/mol
InChI Key: KGTDXOYTMUGWEX-SECBINFHSA-N
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Description

®-2-(5-Chloro-2-nitrophenyl)pyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a 5-chloro-2-nitrophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzaldehyde and ®-pyrrolidine.

    Condensation Reaction: The aldehyde group of 5-chloro-2-nitrobenzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to increase yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Chloro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, alkoxides; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: ®-2-(5-Chloro-2-aminophenyl)pyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine can be used as a chiral building block in the synthesis of other complex molecules.

    Catalysis: It may serve as a ligand in asymmetric catalysis.

Biology and Medicine

    Pharmaceuticals: Potential use in the development of drugs targeting specific receptors or enzymes.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Material Science:

    Agrochemicals: May be used in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5-Chloro-2-nitrophenyl)pyrrolidine: The enantiomer of the compound with different chiral properties.

    2-(5-Chloro-2-nitrophenyl)pyrrolidine: The racemic mixture of both enantiomers.

    2-(5-Bromo-2-nitrophenyl)pyrrolidine: A similar compound with a bromo substituent instead of chloro.

Uniqueness

®-2-(5-Chloro-2-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

(2R)-2-(5-chloro-2-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClN2O2/c11-7-3-4-10(13(14)15)8(6-7)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1

InChI Key

KGTDXOYTMUGWEX-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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